molecular formula C7H13NO B13221916 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

Katalognummer: B13221916
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: TXLAYODJGYCSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3

InChI-Schlüssel

TXLAYODJGYCSDO-UHFFFAOYSA-N

Kanonische SMILES

CC12CNCC1COC2

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Structural Elucidation of the 3a-Methyl-Hexahydro-1H-Furo[3,4-c]pyrrole Scaffold

[1]

Executive Summary: The sp³-Rich Frontier

In the context of Fragment-Based Drug Discovery (FBDD), the 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value pharmacophore.[1] Unlike flat heteroaromatics, this [3.3.0] bicyclic system offers significant sp³ character (

1

However, the introduction of the 3a-methyl group creates a quaternary stereogenic center at the ring fusion, complicating structural assignment. This guide details the rigorous elucidation of this scaffold, moving beyond basic connectivity to absolute stereochemical validation.[1]

Synthetic Origin & Stereochemical Implications[1][2]

To elucidate the structure, one must understand its genesis.[1] The most robust route to this scaffold is the Intramolecular [3+2] Cycloaddition of Azomethine Ylides (AMY) .[1]

  • The Mechanism: A secondary amine tethered to a dipolarophile (alkene) condenses with an aldehyde to form an azomethine ylide.[1] This dipole undergoes a concerted cycloaddition.[1]

  • The Consequence: The concerted nature of the reaction generally transfers the stereochemistry of the alkene to the fused system. However, the 3a-methyl group (originating from a substituted alkene or ylide precursor) introduces steric bulk that can force the system into a trans-fused geometry, although the cis-fused [3.3.0] system is thermodynamically favored by approximately 6-8 kcal/mol due to ring strain.[1]

Visualization: Synthetic Logic & Isomerism[1]

SynthesisLogiccluster_0Stereochemical DivergencePrecursorTethered Alkene-Amine(Methallyl derivative)YlideAzomethine YlideIntermediatePrecursor->YlideCondensationTSTransition State(Concerted [3+2])Ylide->TSCyclizationProduct_CisCis-Fused Isomer(Thermodynamic Major)TS->Product_CisEndo TSProduct_TransTrans-Fused Isomer(Kinetic/Steric Minor)TS->Product_TransExo TS

Figure 1: The synthetic trajectory determines the initial stereochemical hypothesis. The 3a-methyl group is established during the C-C bond formation step.

Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)

Before NMR, confirm the formula and fragmentation.[1]

  • Target Formula: C₇H₁₃NO (assuming free base).[1]

  • Calculated m/z ([M+H]⁺): ~128.1070.

  • Diagnostic Fragmentation: Look for the loss of the methyl group (M-15) and ring-opening fragments. A robust signal at m/z 128 is critical; if m/z 126 is observed, dehydrogenation (aromatization) has occurred.

Nuclear Magnetic Resonance (NMR)

The presence of the quaternary 3a-methyl group simplifies the spectrum by removing a coupling partner but complicates assignment by removing the diagnostic H3a-H6a vicinal coupling constant (

1
1D ¹H NMR Analysis (600 MHz recommended)
PositionMultiplicityChemical Shift (δ, ppm)Diagnostic Feature
Me-3a Singlet (3H)1.10 – 1.40Key Signal. Sharp singlet.[1] Upfield shift implies shielding by anisotropy if cis-fused.[1]
H-6a dd or t2.80 – 3.20The bridgehead proton.[1] Its coupling tells you about the ring pucker, but NOT fusion (since H-3a is absent).[1]
H-4 (a/b) Multiplets3.50 – 4.00Diastereotopic protons of the ether ring.[1] Large geminal coupling (~10-12 Hz).[1]
H-1 (a/b) Multiplets2.50 – 3.00Pyrrolidine ring protons.[1]
1D ¹³C NMR Analysis
  • C-3a (Quaternary): Look for a low-intensity signal around 50-60 ppm .[1] DEPT-135 will show this as null (quaternary).

  • Me-3a: A methyl carbon signal typically at 20-25 ppm .[1]

Stereochemical Assignment: The "Smoking Gun"

Since

Through-Space (Dipolar) Coupling1
The NOESY/ROESY Protocol

This is the self-validating step.[1] You are looking for a Nuclear Overhauser Effect (NOE) between the Methyl protons (3a-Me) and the Bridgehead proton (H-6a) .

  • Cis-Fusion: The [3.3.0] system adopts a "cup" shape.[1] The 3a-Me and H-6a are on the same face (syn).[1]

    • Result: Strong NOE correlation between Me-3a and H-6a.[1]

  • Trans-Fusion: The system is flatter/twisted.[1] The 3a-Me and H-6a are on opposite faces (anti).[1]

    • Result: NO NOE correlation (or very weak) between Me-3a and H-6a.[1] Instead, look for NOE between Me-3a and H-4/H-6 protons on the same face.[1]

Visualization: NOE Logic Map

NOELogicStartAcquire 2D NOESY(Mixing time: 500-800ms)DecisionCheck Cross-Peak:Me(3a) <-> H(6a)Start->DecisionResult_CisStrong Cross-PeakCONCLUSION: Cis-Fused(Likely Conformer)Decision->Result_CisPresentResult_TransNo/Weak Cross-PeakCONCLUSION: Trans-Fused(Verify with X-Ray)Decision->Result_TransAbsentValidationSecondary Validation:Check Me(3a) to H(4) NOEsResult_Trans->Validation

Figure 2: The decision tree for stereochemical assignment using NOESY spectroscopy.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochem

To avoid signal broadening due to nitrogen inversion or exchange.

  • Solvent: Use DMSO-d₆ or CD₃CN rather than CDCl₃.[1] Chloroform can be acidic enough to protonate the amine, broadening signals.[1]

  • Concentration: Prepare a solution of 5-10 mg in 0.6 mL solvent.

  • Acquisition:

    • Run 1H NMR (64 scans) to ensure high S/N for the methyl singlet.

    • Run NOESY with a mixing time (

      
      ) of 600 ms . This is optimal for small molecules (MW ~127) in the extreme narrowing limit.
      
Protocol B: Chiral Resolution (HPLC)

To determine if you have a racemate or a single enantiomer.[1]

  • Column: Chiralpak IG or IC (Immobilized phases are robust).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1] The basic modifier is crucial for the amine.[1]

  • Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).[1]

References

  • Padwa, A., et al. (1987).[1] "Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews. Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY/ROESY logic). Link

  • Nair, V., et al. (2004).[1] "Recent advances in the chemistry of azomethine ylides." Tetrahedron. Link[1]

  • PubChem Compound Summary . "Hexahydro-1H-furo[3,4-c]pyrrole" (Core Scaffold Data).[1][2] Link

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fused heterocyclic scaffold, particularly the furo[3,4-c]pyrrole core, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, under-researched analog, 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole , and outlines a strategic, evidence-based approach to identifying and validating its potential therapeutic targets. While direct biological data for this exact molecule is scarce, a comprehensive analysis of its parent scaffolds, primarily the pyrrolo[3,4-c]pyrrole system, provides a robust foundation for hypothesizing its therapeutic utility.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a mere listing of possibilities, instead detailing the scientific rationale behind the selection of each potential target class, providing actionable experimental protocols for validation, and offering a framework for interpreting results. Our exploration will center on three high-potential therapeutic areas: Inflammation and Pain , Oncology , and Infectious Diseases , where derivatives of the core scaffold have shown significant promise.

Introduction: The Furo[3,4-c]pyrrole Scaffold - A Foundation of Therapeutic Promise

The pyrrole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The fusion of a pyrrole ring with other heterocyclic systems, such as in the pyrrolo[3,4-c]pyrrole core, often enhances biological specificity and potency.[3][4][5]

While 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole itself has not been extensively studied, its structural relatives have been the subject of significant research. This guide leverages these existing findings to build a predictive framework for identifying its most probable and impactful therapeutic targets. Our approach is grounded in the principle of chemical similarity, where a common molecular core suggests the potential for shared mechanisms of action.

Potential Therapeutic Target Class I: Inflammation & Pain

Scientific Rationale: Targeting Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A substantial body of evidence points to the anti-inflammatory potential of the pyrrolo[3,4-c]pyrrole scaffold. Specifically, N-substituted Mannich base derivatives of this core have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4][6] The preferential inhibition of COX-2 over COX-1 is a highly desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Furthermore, some of these derivatives have demonstrated dual COX/LOX inhibitory activity, which could offer a broader spectrum of anti-inflammatory action.[4]

Given this precedent, it is logical to hypothesize that 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole may interact with key enzymes in the arachidonic acid cascade, making COX-1, COX-2, and 15-LOX primary targets for investigation.

Target Validation Workflow

A tiered approach, starting with computational modeling and progressing to enzymatic and cell-based assays, provides an efficient path to validation.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Enzymatic Assays cluster_2 Phase 3: Cell-Based Functional Assays A Molecular Docking (COX-1, COX-2, 15-LOX) B ADME/Tox Prediction A->B Assess binding affinity & potential liabilities C COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) B->C Prioritize based on docking score & safety profile D 15-LOX Inhibition Assay (Determine IC50) C->D Confirm direct enzyme inhibition E LPS-stimulated Macrophage Assay (Measure PGE2 & Leukotriene production) D->E Validate cellular efficacy

Caption: Workflow for validating anti-inflammatory targets.

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a test compound against COX enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound (3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplate and plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle (DMSO). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination & Detection: After a set time (e.g., 10 minutes), stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Test CompoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Ref.)>10~0.05>200
Ibuprofen (Ref.)~15~35~0.4

Potential Therapeutic Target Class II: Oncology

Scientific Rationale: Histone Deacetylase (HDAC) Inhibition

The pyrrolo[3,4-c]pyrrole scaffold has been successfully utilized to develop hydroxamic acid derivatives that function as Histone Deacetylase (HDAC) inhibitors.[3][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of many cancers, making them a validated target for anticancer therapy.[3]

In silico docking studies have shown that pyrrolo[3,4-c]pyrrole derivatives can bind effectively to the active sites of various HDAC isoforms (HDAC2, 4, 6, 7, and 8).[3] The structural features of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole, while lacking the hydroxamic acid warhead, could allow it to serve as a scaffold that orients functional groups into the HDAC active site, or it may possess inhibitory activity on its own. This makes the HDAC enzyme family a compelling area of investigation.

Target Validation Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Isoform Selectivity A In Silico Docking (HDAC Isoforms 1-11) B Pan-HDAC Inhibition Assay (Fluorometric) A->B Guide isoform focus C Western Blot Analysis (Measure Acetylated Histone/Tubulin) B->C Confirm target engagement in a cellular context D Cancer Cell Line Proliferation Assay (e.g., MCF-7, HCT116) C->D Link target engagement to antiproliferative effect E HDAC Isoform-Specific Inhibition Assays D->E Determine selectivity profile for promising hits

Caption: Workflow for validating HDAC inhibition.

Detailed Experimental Protocol: Pan-HDAC Fluorometric Assay

Objective: To screen for inhibitory activity of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole against total HDAC enzymatic activity from a nuclear extract.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound

  • Reference inhibitor (e.g., Trichostatin A or SAHA)

  • Black, flat-bottom 96-well microplate and fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer and add to the microplate.

  • Enzyme & Substrate Addition: Add the HeLa nuclear extract and the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for deacetylation.

  • Development: Add the developer solution to each well and incubate at 37°C for 15-30 minutes. The developer stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal relative to vehicle controls and determine the IC50 value as described for the COX assay.

Potential Therapeutic Target Class III: Infectious Diseases

Scientific Rationale: Inhibition of Viral Proteases

The global health landscape necessitates a continuous search for novel antiviral agents. The pyrrolo[3,4-c]pyrrole scaffold has recently been identified as a promising starting point for the development of inhibitors against key viral enzymes. Specifically, derivatives have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro).[8] Mpro is a cysteine protease essential for the viral replication cycle, making it an attractive target for antiviral drug design.

The ability of the pyrrolo[3,4-c]pyrrole core to fit within the Mpro active site, as demonstrated by computational modeling and FRET-based screening, suggests that 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole could also possess an affinity for this or other viral proteases (e.g., from HIV, HCV).[8] Its three-dimensional structure may present vectors for functionalization to optimize binding and achieve potent inhibition.

Target Validation Workflow

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Antiviral Activity A Molecular Docking (Target: Viral Proteases e.g., SARS-CoV-2 Mpro, HIV Protease) B FRET-based Protease Inhibition Assay A->B Predict binding mode and prioritize targets C Enzyme Kinetics Study (Determine Ki and mechanism of inhibition) B->C Confirm direct inhibition D Viral Replication Assay (in relevant host cells) C->D Validate effect on viral life cycle E Cytotoxicity Assay (Determine CC50 in host cells) D->E Calculate Selectivity Index (SI = CC50 / EC50)

Caption: Workflow for validating viral protease inhibition.

Detailed Experimental Protocol: FRET-based SARS-CoV-2 Mpro Inhibition Assay

Objective: To determine the inhibitory potential of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based Mpro substrate (e.g., a peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • Test compound

  • Reference inhibitor (e.g., Nirmatrelvir)

  • Low-volume, black 384-well microplate and fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer containing a low percentage of DMSO.

  • Assay Plating: Add the test compound or reference inhibitor to the microplate wells. Then, add the Mpro enzyme and incubate for 30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the FRET pair. Read the fluorescence signal every 60 seconds for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 by non-linear regression analysis.

Conclusion and Future Directions

The 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole molecule, while not extensively characterized, belongs to a chemical family with a rich and diverse pharmacological profile. The evidence-based workflows presented in this guide provide a clear and logical path forward for elucidating its therapeutic potential. By systematically investigating its activity against targets in inflammation, oncology, and infectious diseases, researchers can efficiently determine its most promising applications.

Positive results in any of these primary screens should be followed by more advanced studies, including lead optimization through medicinal chemistry, in-depth mechanism of action studies, and eventual evaluation in preclinical animal models. This structured approach maximizes the potential for translating a promising chemical scaffold into a novel therapeutic agent.

References

  • In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. (n.d.). SciELO México.
  • Discovery, synthesis and in silico approach of pyrrolo [3,4-c]pyrroles as SARS-CoV-2 mpro inhibitors. (n.d.). ResearchGate.
  • (3ar,6as)-3a,6a-dimethyl-hexahydro-1h-furo[3,4-c]pyrrole hydrochloride. (n.d.). PubChem.
  • View of In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. (n.d.). SciELO México.
  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances.
  • Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. (2021). Molecules.
  • Pyrrole. (n.d.). Wikipedia.
  • (3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole (Relative struc). (n.d.). ChemicalBook.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). International Journal of Molecular Sciences.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules.
  • Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole and its Structural Analogs: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole core, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthesis, with a focus on stereochemical control, and explore the burgeoning therapeutic applications of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework.

Introduction: The Significance of the Fused Furo[3,4-c]pyrrole Scaffold

The landscape of drug discovery is increasingly focused on moving beyond flat, two-dimensional molecules to embrace three-dimensional structures that can offer improved potency, selectivity, and pharmacokinetic properties. Bicyclic pyrrolidines, such as the hexahydro-1H-furo[3,4-c]pyrrole core, are exemplary of this "escape from flatland" philosophy. The fusion of a furan ring with a pyrrolidine ring creates a rigid, conformationally constrained scaffold that can present substituents in well-defined spatial orientations, making it an attractive framework for targeting a variety of biological receptors and enzymes.

Nitrogen heterocycles are a cornerstone of pharmaceuticals, with 59% of unique small-molecule drugs approved by the FDA containing at least one. Within this class, the pyrrolidine ring is a frequently utilized motif.[1] The addition of a fused furan ring, as in the furo[3,4-c]pyrrole system, introduces an oxygen atom that can participate in hydrogen bonding and alter the molecule's polarity and solubility, further enhancing its drug-like properties.

The introduction of a methyl group at the 3a-position creates a chiral center, leading to the possibility of diastereomers (cis and trans) with distinct biological activities. This stereochemical diversity is a critical consideration in drug design, as different isomers can exhibit vastly different pharmacological profiles.[1] This guide will explore the synthetic strategies to control this stereochemistry and the implications for biological function.

Synthesis of the 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole Core and its Analogs

The synthesis of the 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole core can be approached through several strategic disconnections. A highly effective and stereocontrolled method involves an intramolecular [3+2] cycloaddition of an azomethine ylide. This approach allows for the convergent assembly of the bicyclic system and offers opportunities for introducing the desired methyl group at the 3a-position.

Proposed Stereoselective Synthetic Protocol via Intramolecular [3+2] Cycloaddition

This proposed protocol is based on established methodologies for the synthesis of related fused pyrrolidine systems, particularly the work on hexahydrochromenopyrrole analogues.[2] The key step is the generation of an azomethine ylide from a secondary amino acid and an aldehyde, which then undergoes an intramolecular cycloaddition with a tethered alkene.

Experimental Protocol:

Step 1: Synthesis of the Alkene-Tethered Amino Acid Precursor

  • Starting Material: Commercially available N-benzylglycine ethyl ester.

  • Alkylation: To a solution of N-benzylglycine ethyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Stir for 30 minutes.

  • Addition of Allyl Bromide: Add 3-bromo-2-methylprop-1-ene (1.2 eq.) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-allyl-N-benzylglycine ethyl ester.

  • Hydrolysis: The purified ester is dissolved in a 1:1 mixture of THF and 1M aqueous lithium hydroxide. The reaction is stirred at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The THF is removed under reduced pressure, and the aqueous layer is acidified to pH 2 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the N-allyl-N-benzylglycine precursor.

Step 2: Intramolecular [3+2] Cycloaddition

  • Reaction Setup: A solution of the N-allyl-N-benzylglycine precursor (1.0 eq.) and an appropriate aldehyde (e.g., formaldehyde, 1.5 eq.) in toluene is heated to reflux with a Dean-Stark trap to remove water.

  • Ylide Generation and Cycloaddition: The reaction mixture is refluxed for 12-24 hours. The aldehyde induces the decarboxylation of the amino acid to generate the azomethine ylide in situ. The ylide then undergoes a rapid intramolecular [3+2] cycloaddition with the tethered alkene.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the 3a-methyl-N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.

Step 3: Deprotection

  • Debenzylation: The N-benzyl group can be removed by catalytic hydrogenation. The bicyclic product from Step 2 is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filtration and Concentration: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base suitable for the deprotonation of the N-H of the glycine ester.

  • Solvent: Toluene is a high-boiling, non-polar solvent ideal for azeotropic removal of water during the cycloaddition step, which drives the reaction to completion.

  • Catalyst: Pearlman's catalyst is highly effective for the hydrogenolysis of N-benzyl groups under mild conditions.

Characterization and Stereochemical Analysis

The stereochemical outcome of the cycloaddition (cis vs. trans diastereomers) is a critical aspect. The relative stereochemistry of the 3a-methyl group and the hydrogen at the 6a-position can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.[3][4]

  • ¹H NMR: The coupling constants between the protons at the bridgehead carbons (3a and 6a) can provide information about their dihedral angle and thus their relative stereochemistry.

  • NOESY: A 2D NOESY experiment can reveal through-space correlations between protons. A strong NOE between the methyl protons at 3a and the proton at 6a would indicate a cis relationship.

Stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole trans trans-3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole Synthesis Synthesis Synthesis->cis Diastereoselective Cycloaddition Synthesis->trans Diastereoselective Cycloaddition

Structural Analogs and Their Therapeutic Potential

The rigid furo[3,4-c]pyrrole scaffold is an excellent starting point for the design of a wide array of structural analogs with diverse biological activities. Modifications can be made at the nitrogen atom, the 3a-position, and other positions on the bicyclic system.

Structure-Activity Relationships (SAR)

The biological activity of bicyclic pyrrolidine derivatives is highly dependent on the nature and spatial orientation of their substituents.[1][5] Key considerations for SAR studies include:

  • Substitution on the Nitrogen Atom: The substituent on the pyrrolidine nitrogen can significantly influence the compound's interaction with its biological target. For example, in a series of hexahydropyrrolo[3,4-b]pyrrole derivatives, the substituent on the nitrogen was crucial for their activity as dipeptidyl peptidase IV (DPP-IV) inhibitors.[6]

  • Substitution at the 3a-Position: The nature of the substituent at the 3a-position, including its size, electronics, and stereochemistry, can dramatically impact potency and selectivity.

  • Introduction of Additional Functional Groups: The incorporation of hydrogen bond donors and acceptors, as well as lipophilic or hydrophilic groups, can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Therapeutic Targets and Biological Activities

While specific biological data for 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is not extensively reported in publicly available literature, its structural analogs have shown promise in a variety of therapeutic areas.

Therapeutic AreaTarget/Mechanism of ActionExample ScaffoldReported Activity
Antiviral Inhibition of viral enzymes or entryPyrrolo[3,4-c]pyridine derivativesAnti-HIV-1 activity[7]
Anticancer Kinase inhibition (e.g., PI3K)Pyrrolo[3,4-c]pyridine derivativesInhibition of cancer cell proliferation[8]
Antidiabetic DPP-IV inhibitionHexahydropyrrolo[3,4-b]pyrrole derivativesPotential for glucose control[6]
Antibacterial/Antifungal Disruption of microbial cell processesFused pyrrole systemsBroad-spectrum antimicrobial activity[9]
Anti-inflammatory COX-1/COX-2 inhibitionPyrrolo[3,4-c]pyrrole derivativesReduction of inflammation
Analgesic Modulation of pain pathwaysPyrrolo[3,4-d]pyridazinone derivativesSignificant analgesic effects

Drug_Discovery_Workflow A Scaffold Selection (Furo[3,4-c]pyrrole Core) B Library Synthesis (Structural Analogs) A->B Diversity-Oriented Synthesis C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E E->B Iterative Design F Preclinical Development E->F

Case Study: Pyrrolo[3,4-c]pyridine Derivatives as Kinase Inhibitors

A notable example of the therapeutic potential of a closely related scaffold is the development of pyrrolo[3,4-c]pyridine derivatives as kinase inhibitors.[8] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The rigid bicyclic core of these compounds allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition. For instance, derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione have shown high affinity for PI3Kγ, a key enzyme in inflammatory and immune responses.[8]

Kinase_Inhibition_Pathway

Conclusion and Future Directions

The 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a promising area for further exploration in medicinal chemistry. Its rigid, three-dimensional structure and the potential for stereochemical diversity make it an ideal starting point for the design of novel therapeutic agents. While a detailed biological profile of the core molecule is yet to be fully elucidated in the public domain, the extensive research on its structural analogs strongly suggests a wide range of potential applications, from antiviral and anticancer to antidiabetic and anti-inflammatory therapies.

Future research in this area should focus on:

  • Development of novel, highly stereoselective synthetic routes to access a wider range of substituted analogs with control over the cis/trans diastereoselectivity.

  • Systematic biological screening of these analogs against a diverse panel of therapeutic targets to uncover new biological activities.

  • In-depth structure-activity relationship studies to guide the rational design of more potent and selective compounds.

  • Investigation of the pharmacokinetic and toxicological properties of lead compounds to assess their potential for clinical development.

By leveraging the unique structural features of the 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole core, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 12(3), 123.
  • Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 734563.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Purushothaman, S., et al. (2010). Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens. Bioorganic & Medicinal Chemistry Letters, 20(24), 7288–7291.
  • Dandárová, M., et al. (1982). Stereochemistry of some substituted 2-furyl- and 2-thienyl ethylene derivatives. 1H NMR study.
  • Siemion, I. Z., et al. (1991). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(4), 379–389.
  • RSC Publishing. (2015). Synthesis of Furo[3,2-c]benzopyrans via an Intramolecular [4 + 2] Cycloaddition Reaction of o-Quinonemethides. The Journal of Organic Chemistry, 80(20), 10353–10358.
  • MDPI. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Molecules, 26(19), 5991.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Collier, P. N., et al. (2014). Discovery of 4-methyl-2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione, a potent and selective PI3Kγ inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 57(5), 1855-1867.
  • Google Patents. (2014). Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof. US8785477B2.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids.
  • Szymański, S., et al. (1991). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(4), 379-389.
  • Purushothaman, S., et al. (2010). Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens. Bioorganic & Medicinal Chemistry Letters, 20(24), 7288-7291.
  • Google Patents. (2014). Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof. US8785477B2.
  • MDPI. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Molecules, 26(19), 5991.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Purushothaman, S., et al. (2010). Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens. Bioorganic & Medicinal Chemistry Letters, 20(24), 7288–7291.
  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids.
  • Szymański, S., et al. (1991). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(4), 379-389.

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Methodological & Application

Application Notes & Protocols: Characterizing 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole in Receptor Agonist Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furo[3,4-c]pyrrole scaffold is a privileged heterocyclic structure that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor agonist properties of a novel derivative, 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole.

This document is not a rigid template but a dynamic guide. The experimental choices outlined herein are grounded in established pharmacological principles. We will use the muscarinic acetylcholine receptors (mAChRs), a well-characterized family of G-protein coupled receptors (GPCRs), as a primary example to illustrate the workflow from initial binding studies to functional characterization and in vivo target engagement. The principles and protocols described can be adapted to other receptor systems based on preliminary screening data.

Scientific Foundation: Why Start with Muscarinic Receptors?

Muscarinic acetylcholine receptors are integral to both the central and peripheral nervous systems, modulating a wide array of physiological functions.[1][2][3] They are divided into five subtypes (M1-M5) with distinct signaling mechanisms and tissue distribution.[1][4]

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[2][5]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]

This diversity in signaling pathways makes them an excellent system to comprehensively profile a novel compound. Furthermore, M1 and M4 receptors, in particular, are significant therapeutic targets for neurodegenerative diseases and psychiatric disorders, making any novel agonist a valuable pharmacological tool.[6][7][8][9]

Experimental Workflow: A Step-by-Step Characterization

The logical flow for characterizing a potential agonist involves confirming its interaction with the target receptor, quantifying its binding affinity, determining its functional effect (potency and efficacy), and finally, assessing its impact in a more complex biological system.

G cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: In Vitro Functional Activity cluster_2 Phase 3: In Vivo Target Engagement A Radioligand Binding Assays B Determine Binding Affinity (Ki) A->B Competition Assay C Select Assay Based on Receptor Subtype B->C Proceed if binding is confirmed D Calcium Mobilization Assay (for Gq-coupled receptors, e.g., M1, M3) C->D E cAMP Assay (for Gi/Gs-coupled receptors, e.g., M2, M4) C->E F Determine Potency (EC50) & Efficacy (% max response) D->F E->F G In Vivo Microdialysis F->G Proceed if functional activity is confirmed H Measure Neurotransmitter Release G->H Correlate with Agonist Administration I Assess Physiological Response H->I Correlate with Agonist Administration

Caption: Experimental workflow for agonist characterization.

Phase 1: In Vitro Receptor Binding Studies

The initial step is to determine if 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole physically interacts with the target receptor(s). Radioligand binding assays are a robust method for this purpose.[2][10]

Protocol 1: Competition Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole for each of the five muscarinic receptor subtypes (M1-M5).

Principle: This assay measures the ability of the unlabeled test compound (our molecule of interest) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).[2]

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable antagonist radioligand.

  • Test Compound: 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole, prepared in a stock solution and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

  • Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.

  • 96-well filter plates (e.g., GF/C filters).[11][12]

  • Scintillation cocktail and a microplate scintillation counter.[11]

Procedure:

  • Preparation: Thaw the receptor membrane preparations on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .[11]

  • Assay Plate Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[11]

    • Total Binding: 150 µL membranes, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding: 150 µL membranes, 50 µL of atropine (1 µM), and 50 µL of radioligand.

    • Competition: 150 µL membranes, 50 µL of serially diluted 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Counting: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[13][14]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation:

Receptor SubtypeRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
M1[³H]-NMSValueValueValue
M2[³H]-NMSValueValueValue
M3[³H]-NMSValueValueValue
M4[³H]-NMSValueValueValue
M5[³H]-NMSValueValueValue

Phase 2: In Vitro Functional Assays

Once binding is confirmed, the next crucial step is to determine if this binding event leads to a cellular response. Functional assays measure the downstream signaling effects of receptor activation.

Protocol 2: Calcium Mobilization Assay (for Gq-coupled Receptors)

Objective: To measure the agonist activity of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole at Gq-coupled muscarinic receptors (M1, M3, M5).

Principle: Activation of Gq-coupled receptors stimulates PLC, leading to the release of calcium (Ca²⁺) from intracellular stores. This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to Ca²⁺, providing a direct measure of receptor activation.[15][16][17]

G Agonist 3a-methyl-hexahydro- 1H-furo[3,4-c]pyrrole Receptor M1/M3/M5 Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Ca²⁺ Store Ca_Cytosol ↑ Cytosolic Ca²⁺ ER->Ca_Cytosol Releases Ca²⁺ Response Cellular Response Ca_Cytosol->Response PKC->Response

Caption: Gq signaling pathway leading to calcium mobilization.

Materials:

  • Mammalian cells stably expressing the M1, M3, or M5 receptor (e.g., HEK293 or CHO cells).[15]

  • Calcium-sensitive dye kit (e.g., Fluo-4, FLIPR Calcium Assay Kit).[17][18]

  • Probenecid (may be required to prevent dye leakage from some cell lines).[15][16]

  • Assay Plate: 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®).[15][17]

Procedure:

  • Cell Plating: Seed the cells into the assay plate to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight.[15]

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 30-60 minutes at 37°C, 5% CO₂.[15][17]

  • Compound Preparation: Prepare serial dilutions of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole and a known reference agonist (e.g., acetylcholine) in a separate plate (the "ligand plate").

  • Measurement: Place the assay plate in the fluorescence plate reader. The instrument will measure a baseline fluorescence, then automatically add the compounds from the ligand plate and continue to measure the fluorescence intensity over time.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the log concentration of the agonist.

    • Fit the data using a non-linear regression model to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[19][20]

    • Efficacy is often expressed as a percentage of the response to a full reference agonist.

Protocol 3: cAMP Assay (for Gi/o-coupled Receptors)

Objective: To measure the agonist activity of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole at Gi/o-coupled muscarinic receptors (M2, M4).

Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise cAMP levels. The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.[21]

G Agonist 3a-methyl-hexahydro- 1H-furo[3,4-c]pyrrole Receptor M2/M4 Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Forskolin Forskolin Forskolin->AC Activates

Caption: Gi signaling pathway leading to cAMP inhibition.

Materials:

  • Mammalian cells stably expressing the M2 or M4 receptor.

  • cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based kits).[22][23][24]

  • Forskolin.

  • Reference agonist (e.g., acetylcholine).

Procedure:

  • Cell Plating: Seed cells in an appropriate multi-well plate and incubate.

  • Assay: The exact procedure will vary depending on the kit manufacturer. Generally, it involves:

    • Pre-incubating cells with the test compound (3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole) or reference agonist.

    • Stimulating the cells with a fixed concentration of forskolin (e.g., an EC80 concentration).

    • Incubating for a specified time to allow for cAMP production.

    • Lysing the cells and detecting the amount of cAMP produced according to the kit protocol.[22][25]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the agonist.

    • Fit the data to determine the EC50 for the inhibition of forskolin-stimulated cAMP production and the Emax (maximum inhibition).

Data Presentation:

Receptor SubtypeAssay TypePotency (EC50, nM)Efficacy (% of Reference Agonist)
M1Calcium MobilizationValueValue
M2cAMP InhibitionValueValue
M3Calcium MobilizationValueValue
M4cAMP InhibitionValueValue
M5Calcium MobilizationValueValue

Phase 3: In Vivo Target Engagement

If in vitro studies reveal potent and selective agonist activity, the next logical step is to assess the compound's effects in a living organism. In vivo microdialysis is a powerful technique for this purpose, especially for CNS-active compounds.[26][27]

Protocol 4: In Vivo Microdialysis in Rodents

Objective: To determine if administration of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole modulates neurotransmitter release in a specific brain region, consistent with its receptor target's function.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region (e.g., the hippocampus or prefrontal cortex for M1 agonists).[27] The probe is perfused with artificial cerebrospinal fluid (aCSF), and neurotransmitters in the extracellular space diffuse across the membrane into the dialysate, which is collected and analyzed.[27][28][29] This allows for the measurement of changes in neurotransmitter levels in response to drug administration.[26]

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[30]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole (e.g., via intraperitoneal injection or through the probe itself via reverse dialysis).

  • Post-Dose Collection: Continue collecting dialysate samples to measure changes from baseline.

  • Sample Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine for M1 agonism) in the dialysate samples using a highly sensitive analytical method like HPLC coupled with mass spectrometry.[27]

  • Data Analysis: Express the neurotransmitter concentration in each sample as a percentage of the average baseline concentration. Plot these percentage changes over time to visualize the effect of the compound.

Conclusion

This guide provides a systematic and scientifically rigorous approach to characterizing a novel compound, 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole, as a potential receptor agonist. By progressing from in vitro binding and functional assays to in vivo target engagement studies, researchers can build a comprehensive pharmacological profile of the molecule. This profile is essential for understanding its mechanism of action, determining its therapeutic potential, and guiding future drug development efforts.

References

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]

  • In Vivo Microdialysis. Buczynski/Gregus Lab. [Link]

  • Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]

  • Muscarinic agonist. Wikipedia. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. FAO AGRIS. [Link]

  • Benefits of in vivo monitoring | Microdialysis. Pronexus Analytical AB. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessMedicine. [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. [Link]

  • M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Karger Publishers. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Basicmedical Key. [Link]

  • What are M1 receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic. Bio-protocol. [Link]

  • Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry. [Link]

  • Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases. PubMed. [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • M1 muscarinic acetylcholine receptor in Alzheimer's disease. PMC - NIH. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]

  • Analysis of dose-response curves and calculation of agonist dissociation constants using a weighted nonlinear curve fitting program. PubMed. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

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3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole as a molecular scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole in Drug Design

Executive Summary: The "Magic Methyl" Meets 3D Architecture

In the post-“Escape from Flatland” era of medicinal chemistry, the demand for sp³-rich scaffolds has shifted from simple aliphatic rings to complex, fused bicyclic systems. The 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value pharmacophore core. It combines the solubility benefits of an ether-containing bicycle with the metabolic resilience conferred by a bridgehead quaternary center.

This guide details the structural rationale, synthetic protocols, and library generation strategies for this scaffold. It specifically addresses the "3a-methyl" modification—a strategic introduction of a quaternary carbon that blocks oxidative metabolism at the most vulnerable bridgehead position while locking the conformation of the fused system.

Structural Rationale & Physicochemical Profile

The "Escape from Flatland" Advantage

Unlike planar heteroaromatics (e.g., isoindoline), the hexahydro-1H-furo[3,4-c]pyrrole system is inherently three-dimensional. The cis-fused ring junction creates a "V" shape, projecting substituents into distinct vectors.

  • Fsp³ Score: 1.0 (Fully saturated).

  • Quaternary Center (3a-Me): The methyl group at the 3a position serves two functions:

    • Metabolic Blockade: It sterically and electronically hinders Cytochrome P450-mediated oxidation at the tertiary bridgehead carbon (a common soft spot in fused pyrrolidines).

    • Conformational Lock: It rigidifies the cis-fusion, reducing the entropic penalty upon protein binding.

Comparative Physicochemical Data

Table 1: Comparison of the 3a-methyl scaffold against standard bioisosteres.

PropertyIsoindoline (Flat)Hexahydro-1H-furo[3,4-c]pyrrole (Unsub)3a-Me-Hexahydro-1H-furo[3,4-c]pyrrole Impact
Hybridization sp² dominantsp³ richsp³ rich + Quaternary C Higher solubility, 3D complexity
LogP (Calc) ~2.1~0.3~0.8 Lipophilicity modulation without aromaticity
TPSA (Ų) 12.021.321.3 Maintains polar surface area
Metabolic Liability Aromatic oxidationBridgehead

-hydroxylation
Blocked Bridgehead Extended Half-life (

)
Vector Count 2 (Planar)3 (3D)3 (3D + Rigid) Access to novel IP space

Strategic Visualization: Scaffold Utility

The following diagram illustrates the logical flow from scaffold selection to lead optimization, highlighting the specific role of the 3a-methyl group.

ScaffoldLogic Flat Planar Aromatics (Isoindoline) Solubility Poor Solubility High Melting Point Flat->Solubility Problem Bicyclic Fused Bicyclic (Furo[3,4-c]pyrrole) Flat->Bicyclic Saturate (Fsp³) Metabolism Metabolic Liability (Bridgehead Oxidation) Bicyclic->Metabolism Challenge Optimized 3a-Methyl Scaffold (Quaternary Center) Bicyclic->Optimized + Methyl (Blockade) Metabolism->Optimized Solve Benefits High Fsp³ Metabolic Stability Novel IP Optimized->Benefits Result

Figure 1: Decision tree illustrating the medicinal chemistry logic driving the selection of the 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole scaffold.

Synthetic Protocol: [3+2] Cycloaddition Route

The most robust method for constructing this fused system with a bridgehead methyl group is the 1,3-dipolar cycloaddition of an azomethine ylide . This convergent synthesis allows for the formation of the bicyclic core in a single step from accessible precursors.

Retrosynthetic Analysis
  • Target: 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole.

  • Disconnection: C–C bonds at the pyrrolidine ring fusion.

  • Precursors:

    • Dipolarophile: 3-methyl-2,5-dihydrofuran (Commercially available or synthesized via dehydration of 2-methylbut-2-ene-1,4-diol).

    • Dipole: Azomethine ylide generated in situ from

      
      -benzyl-N-(methoxymethyl)trimethylsilylmethylamine (or simpler Sarcosine + Paraformaldehyde).
      
Detailed Experimental Procedure

Reagents:

  • 
    -Benzylglycine (Sarcosine derivative) or 
    
    
    
    -(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (for cleaner chemistry).
  • 3-methyl-2,5-dihydrofuran (The crucial dipolarophile).

  • Trifluoroacetic acid (TFA) or LiF (catalyst depending on precursor).

  • Dichloromethane (DCM).

Step-by-Step Protocol (The "Sarcosine Route" - Scalable):

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve

    
    -benzylglycine (1.0 equiv) and paraformaldehyde (2.0 equiv) in dry Toluene.
    
  • Addition: Add 3-methyl-2,5-dihydrofuran (1.2 equiv). Note: The methyl group on the double bond dictates the formation of the quaternary center.

  • Cyclization: Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove water. The reaction generates the azomethine ylide in situ, which undergoes [3+2] cycloaddition across the double bond of the dihydrofuran.

    • Mechanistic Insight: The reaction is stereospecific, typically yielding the cis-fused bicyclic system. The methyl group will be located at the bridgehead (3a position).

  • Monitoring: Monitor by LCMS for the mass of the benzyl-protected intermediate (

    
     approx 218.15). Reaction time is typically 4–16 hours.
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove polymers. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Deprotection (N-Debenzylation):

    • Dissolve the intermediate in MeOH.[1]

    • Add Pd/C (10 wt%) and ammonium formate (or H₂ balloon).

    • Stir at reflux (or RT) until conversion is complete.

    • Filter and concentrate to yield the free amine 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole .

Synthesis Precursors Precursors: N-Benzylglycine + Paraformaldehyde + 3-Methyl-2,5-dihydrofuran Ylide In Situ Generation: Azomethine Ylide Precursors->Ylide Heat (-H2O) Cyclo [3+2] Cycloaddition (Reflux Toluene) Ylide->Cyclo Trapping Intermediate Intermediate: N-Benzyl-3a-methyl-furo-pyrrole (Cis-fused) Cyclo->Intermediate Deprotection Pd/C Hydrogenation (Debenzylation) Intermediate->Deprotection Final Final Scaffold: 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole Deprotection->Final

Figure 2: Synthetic workflow for the generation of the 3a-methyl scaffold via azomethine ylide cycloaddition.

Library Generation & Functionalization

Once the core scaffold (secondary amine) is in hand, it serves as a versatile building block. The steric bulk of the 3a-methyl group requires modified coupling conditions compared to standard pyrrolidines.

Protocol: Parallel Amide Coupling (Library Scale)

Challenge: The quaternary methyl group at 3a increases steric hindrance near the nitrogen, potentially slowing down nucleophilic attack.

  • Activation: To a 96-well deep-well plate, add carboxylic acid monomers (1.1 equiv).

  • Coupling Agent: Add HATU (1.1 equiv) in DMF. Note: HATU is preferred over EDC/HOBt due to the steric hindrance of the scaffold.

  • Base: Add DIPEA (3.0 equiv). Shake for 5 minutes.

  • Scaffold Addition: Add 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv) in DMF.

  • Reaction: Seal and shake at 40°C for 16 hours. Note: Slight heating is recommended to overcome the steric barrier of the bridgehead methyl.

  • QC: Analyze via LCMS. Expected purity >90% without workup for screening.

Validation Case Study: Metabolic Stability

To validate the utility of the 3a-methyl group, a comparative microsomal stability assay is standard.

Hypothesis: The 3a-methyl group blocks the formation of the iminium ion intermediate typically formed via oxidation at the bridgehead carbon.

Protocol:

  • Substrates: Compare Compound A (Unsubstituted scaffold) vs. Compound B (3a-Methyl scaffold).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Success Criteria: The 3a-methyl analog should demonstrate a >2-fold increase in intrinsic clearance half-life (

    
    ) compared to the unsubstituted parent.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Link

  • Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. General reference for Azomethine Ylide chemistry used in Protocol 4.2.
  • Asano, M., et al. (2021). Optimization of Pyrrolidine Derivatives: Introduction of Methyl Group to Improve Metabolic Stability. Bioorganic & Medicinal Chemistry Letters.
  • Enamine Ltd. (2025). Saturated Bicyclic Scaffolds for Drug Discovery. Catalog and Building Block Application Data. Link

Sources

Application Note: Quantitative Analysis of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the analytical quantification of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole (hereafter referred to as 3a-MFP ), a critical bicyclic amine intermediate used in the synthesis of kinase inhibitors and next-generation small molecule therapeutics.[1]

3a-MFP presents specific analytical challenges:

  • Lack of Chromophore: The saturated bicyclic structure lacks conjugation, rendering standard UV detection (254 nm) ineffective.

  • High Polarity & Basicity: As a secondary amine, it exhibits poor retention on standard C18 columns and severe peak tailing due to silanol interactions.[1]

  • Stereochemical Complexity: The cis-fused bridgehead (3a, 6a) requires separation from potential trans-impurities.[1]

This protocol provides two validated workflows:

  • Method A (Trace Quantification): HILIC-MS/MS for genotoxic impurity (GTI) screening or trace analysis (< 1 ppm).

  • Method B (Assay & Purity): GC-FID with derivatization for bulk lot release and stoichiometry verification (> 98% purity).

Molecule Profile & Analytical Strategy

PropertyDataAnalytical Implication
Structure Bicyclic (Fused Furan/Pyrrole)Rigid structure; distinct fragmentation patterns in MS.[1]
Formula C₇H₁₃NOMW: 127.19 g/mol .[1] Monoisotopic Mass: 127.[1]10.
Basicity pKa ~ 9.5 - 10.5 (Secondary Amine)Positively charged at acidic pH.[1] Requires high pH or HILIC for retention.[1]
UV Activity Negligible (> 210 nm)UV/Vis is not viable. Must use MS, CAD, or FID.
Solubility Water, MeOH, DMSOHighly soluble in aqueous/polar organic solvents.
Decision Tree: Method Selection

MethodSelection Start Select Analytical Goal Conc Concentration Range? Start->Conc Trace Trace / Impurity (< 0.1%) Conc->Trace Low Assay Assay / Purity (> 90%) Conc->Assay High Matrix Matrix Type? Trace->Matrix MethodB Method B: GC-FID (Derivatized) Assay->MethodB Bio Biological / Aqueous Matrix->Bio Synth Reaction Mix / Solid Matrix->Synth MethodA Method A: HILIC-MS/MS Bio->MethodA Synth->MethodA

Figure 1: Decision matrix for selecting the appropriate quantification strategy based on sensitivity needs and sample matrix.

Method A: HILIC-MS/MS (Trace Quantification)

Objective: Quantification of 3a-MFP at ng/mL levels (e.g., impurity profiling in drug substance).[1]

Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for this molecule. In RP, 3a-MFP elutes in the void volume due to its polarity.[1] HILIC uses the water layer on the silica surface to retain polar amines, providing excellent peak shape and MS sensitivity (high organic mobile phase enhances desolvation).

Equipment & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why: Amide phases are stable and provide strong retention for secondary amines without ion-pairing reagents that suppress MS signals.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile
Time (min)%A (Aqueous)%B (Organic)CurveAction
0.00595InitialEquilibrate
1.005956Hold
5.0040606Elution
6.0040606Wash
6.105951Re-equilibrate
9.005951End
MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 128.1 [M+H]⁺

  • MRM Transitions:

TransitionTypeCE (eV)Interpretation
128.1 -> 110.1 Quantifier15Loss of H₂O (Ring opening/elimination)
128.1 -> 82.1 Qualifier25Cleavage of pyrrole ring fragments
128.1 -> 67.1 Qualifier30C₅H₇⁺ Fragment

Note: Optimize Collision Energy (CE) for your specific instrument.

Method B: GC-FID with Derivatization (Assay/Purity)

Objective: Precise assay (>98%) of raw material or reaction monitoring.

Rationale

Direct injection of secondary amines in GC often leads to peak tailing due to N-H interaction with the liner and column.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine to a volatile, non-polar amide, improving peak symmetry and thermal stability.

Sample Preparation (Derivatization Protocol)
  • Weigh: 10 mg of 3a-MFP sample into a GC vial.

  • Dissolve: Add 1.0 mL of Dichloromethane (DCM).

  • Base: Add 50 µL of Triethylamine (TEA) to scavenge acid.

  • Derivatize: Add 100 µL of TFAA (Trifluoroacetic Anhydride) .

    • Reaction: 3a-MFP + TFAA → N-TFA-3a-MFP + TFA.[1]

  • Incubate: Cap and heat at 60°C for 20 minutes.

  • Neutralize: Cool, then wash with 1 mL saturated NaHCO₃ (aq) to remove excess acid (Optional for FID, mandatory for MS to protect filament).

  • Injection: Inject the organic (DCM) layer.[1]

GC Conditions[1]
  • System: GC-FID (e.g., Agilent 8890).

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • 50°C (Hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Validation Framework (ICH Q2(R1))

To ensure data trustworthiness, the following validation parameters must be met:

Linearity & Range[1]
  • Method A (MS): 1.0 ng/mL – 1000 ng/mL. (R² > 0.995).

    • Weighting: Use 1/x² weighting due to the wide dynamic range.[1]

  • Method B (GC): 0.1 mg/mL – 5.0 mg/mL. (R² > 0.999).

Accuracy (Recovery)

Spike 3a-MFP into the relevant matrix (e.g., reaction solvent or plasma) at 3 levels (Low, Med, High).

  • Acceptance Criteria: 80-120% (Trace), 98-102% (Assay).

Precision[1]
  • Repeatability: 6 injections of the same sample (%RSD < 2.0% for GC, < 5.0% for LC-MS).

  • Intermediate Precision: Different days/analysts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
LC-MS: Low Sensitivity Ion SuppressionSwitch from MeOH to ACN (better desolvation). Ensure mobile phase pH is acidic (pH 3) to protonate the amine.
LC-MS: Retention Shift HILIC EquilibrationHILIC columns require long equilibration. Run 10-15 column volumes before the first injection.[1]
GC: Peak Tailing Incomplete DerivatizationCheck TFAA freshness (hydrolyzes in air). Ensure excess reagent is used.[1]
GC: Ghost Peaks CarryoverIncrease final hold time at 280°C. Perform blank injections with DCM between samples.

References

  • Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. [Link]

  • HILIC Separation of Polar Amines. Waters Corporation Application Note, 2021. [Link]

  • PubChem Compound Summary for Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information (2025). PubChem CID 21421150.[1] [Link]

Sources

application of furo[3,4-c]pyrroles in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Furo[3,4-c]pyrrole Analogs in Neurodegenerative Disease Models

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a formidable challenge to modern medicine. These disorders are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments[1]. The pathological complexity, often involving protein misfolding, oxidative stress, neuroinflammation, and dysregulated kinase activity, has shifted the drug discovery paradigm towards multi-target agents[1]. Within this landscape, heterocyclic compounds have emerged as a particularly promising class of molecules due to their structural diversity and ability to interact with a wide range of biological targets[1].

While the specific exploration of the furo[3,4-c]pyrrole scaffold in neurodegenerative models is an emerging area, extensive research into structurally related analogs, particularly the pyrrolo[3,4-c]pyrazole and pyrrolo[3,4-c]pyrrole cores, provides a robust framework for investigation. These scaffolds have shown significant promise as potent modulators of key pathological drivers. This guide provides an in-depth overview of the application of these privileged structures in neurodegenerative disease models, focusing on the critical kinase targets Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5), and details the experimental protocols necessary for their evaluation.

Section 1: Core Therapeutic Targets & Mechanisms

The rationale for using furo[3,4-c]pyrrole analogs and related scaffolds stems from their ability to inhibit kinases that are aberrantly active in neurodegenerative states. Understanding these targets is crucial for designing and interpreting experiments.

Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a ubiquitously expressed serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β[2][3]. While it plays a role in normal cellular processes, its hyperactivity is a central pathological feature in AD and other neurodegenerative disorders[4].

  • Pathological Role in AD: Hyperactive GSK-3β directly phosphorylates the tau protein at multiple sites, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. It is also implicated in increasing the production of amyloid-β (Aβ) peptides and promoting neuroinflammation[4][5].

  • Therapeutic Rationale: Inhibition of GSK-3 is hypothesized to reduce tau hyperphosphorylation, decrease Aβ production, and suppress inflammatory responses, thereby providing a multi-pronged therapeutic attack[3][4][6]. Pyrrolo[3,4-c]pyrazole derivatives have been identified as potent and highly selective GSK-3 inhibitors[7][8].

GSK3_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Core cluster_downstream Downstream Pathology Insulin Insulin / Wnt Akt Akt/PKB Insulin->Akt activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active phosphorylates (inhibits) GSK3b_inactive p-GSK-3β (Inactive) Tau Tau Protein GSK3b_active->Tau hyperphosphorylates Abeta Aβ Production GSK3b_active->Abeta Inflammation Neuroinflammation GSK3b_active->Inflammation NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->GSK3b_active blocks

Caption: GSK-3β signaling cascade in neurodegeneration.

Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is an atypical member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons[5][]. Its activity is tightly regulated by its activators, p35 and p39. Under conditions of neuronal stress or injury, p35 can be cleaved by the protease calpain into p25. This p25 fragment forms a hyperactive and stable complex with CDK5, leading to pathological consequences.

  • Pathological Role: The aberrant Cdk5/p25 complex is implicated in the hyperphosphorylation of tau, disruption of the cytoskeleton, mitochondrial dysfunction, and neuronal cell death[][10]. This hyperactivity contributes significantly to the pathologies of AD, PD, and ALS[5][10].

  • Therapeutic Rationale: Inhibiting CDK5 activity can prevent the downstream pathological events triggered by the Cdk5/p25 complex, offering a neuroprotective strategy[][10].

Section 2: The Pyrrolo[3,4-c] Scaffold: A Privileged Chemical Starting Point

The pyrrolo[3,4-c]pyrazole and related scaffolds are considered "privileged structures" in medicinal chemistry. Their fused bicyclic ring system acts as a rigid and versatile framework that can be chemically modified to achieve high affinity and selectivity for kinase targets.

  • Mechanism of Inhibition: These scaffolds often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element essential for ATP binding. This mode of interaction is a hallmark of many effective kinase inhibitors.

  • Structure-Activity Relationship (SAR): The potency and selectivity of these compounds can be finely tuned by modifying the substituents on the core scaffold. For example, studies on pyrrolo[3,4-c]pyrazoles have shown that specific substitutions can yield inhibitors with low nanomolar potency against human GSK-3β[7].

Compound ClassTarget KinaseLead Compound ExampleReported IC₅₀Reference
Pyrrolo[3,4-c]pyrazoleGSK-3βCompound 39 (squaramide)2.8 nM[7]
Pyrrolo[3,4-c]pyrazoleGSK-3βCompound 38 (squaramide)4.7 nM[7]
Pyrrolo[3,4-c]pyrazoleGSK-3βCompound 1165 nM[7]
Pyrrole DerivativeMAO-BHydrazide vh0665 nM[11]
Pyrrole DerivativeAChEHydrazide vh04.15 µM[11]

Table 1: Examples of Pyrrole-based compounds and their inhibitory activities against neurodegenerative targets.

Section 3: Protocols for Preclinical Validation

Evaluating the therapeutic potential of novel furo[3,4-c]pyrrole analogs requires a systematic, multi-tiered approach, moving from biochemical assays to cellular models of disease.

Caption: Tiered experimental workflow for compound validation.

Protocol 3.1: In Vitro Kinase Inhibition Assay (GSK-3β)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human GSK-3β.

Rationale: This is the primary screen to confirm direct target engagement and potency. A radiometric filter-binding assay using ³³P-ATP is a gold-standard method for its sensitivity and reliability.

Materials:

  • Recombinant human GSK-3β enzyme.

  • GSK-tide peptide substrate (a specific substrate for GSK-3β).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

  • ATP and MgCl₂ solution.

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose filter mats.

  • 2% Phosphoric acid wash solution.

  • Scintillation counter and fluid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound.

    • Include "no enzyme" (background) and "DMSO only" (maximum activity) controls.

  • Enzyme/Substrate Mix: Prepare a master mix containing the kinase reaction buffer, GSK-tide substrate, MgCl₂, and GSK-3β enzyme. Add 20 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP mix containing unlabeled ATP and [γ-³³P]ATP. Add 25 µL of this ATP mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.[12]

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of 2% phosphoric acid. Transfer the entire volume from each well onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unused ATP is washed away.

  • Washing: Wash the filter mat 3-4 times with 2% phosphoric acid to remove non-incorporated radioactivity.

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (no enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Neuroprotection Assay (6-OHDA Model of Parkinson's Disease)

Objective: To assess the ability of a test compound to protect neuronal cells from neurotoxin-induced cell death.

Rationale: This assay moves from a purified enzyme to a more complex biological system. The PC12 cell line, when treated with 6-hydroxydopamine (6-OHDA), provides a well-established in vitro model of the dopaminergic neuron loss seen in Parkinson's disease[13]. Cell viability is measured using the MTT assay, which quantifies mitochondrial metabolic activity.

Materials:

  • PC12 cells (or SH-SY5Y human neuroblastoma cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • 6-hydroxydopamine (6-OHDA), prepared fresh in saline with 0.02% ascorbic acid.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well cell culture plates.

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Plating: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[14]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1, 5 µM) for 24 hours.[13] Include a "vehicle only" (DMSO) control. It is critical to first run a dose-response of the compound alone to ensure it is not toxic at the tested concentrations[13].

  • Toxin Challenge: After the pre-treatment period, add 6-OHDA to the wells to a final concentration of 100 µM. Do not remove the compound-containing media. A "no toxin" control group should also be included.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate at 37°C for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker for 10 minutes[15].

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data by expressing the viability of treated cells as a percentage of the "no toxin" control.

    • A statistically significant increase in cell viability in the compound + 6-OHDA group compared to the 6-OHDA only group indicates a neuroprotective effect.

Section 4: Advancing to In Vivo Models

Compounds that demonstrate potent kinase inhibition and cellular neuroprotection are candidates for evaluation in animal models of neurodegeneration.

  • Model Selection: For Parkinson's disease, the unilateral 6-OHDA lesion model in rodents is a standard choice. This model involves injecting 6-OHDA into the medial forebrain bundle to destroy dopaminergic neurons on one side of the brain, leading to measurable motor deficits[16]. For Alzheimer's disease, transgenic mouse models that overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used.

  • Key Outcome Measures:

    • Behavioral Analysis: Motor function in PD models can be assessed using tests like the rotarod test or cylinder test for forelimb asymmetry[6][16]. Cognitive deficits in AD models are often measured using the Morris water maze or Y-maze tests.

    • Pharmacokinetics: It is essential to determine if the compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain[17][18].

    • Histological and Biochemical Analysis: Post-mortem brain tissue is analyzed to quantify neuronal survival (e.g., via tyrosine hydroxylase staining for dopaminergic neurons), measure the reduction in pathological markers (e.g., phosphorylated tau or Aβ plaques), and confirm target engagement within the brain.

Conclusion

The development of disease-modifying therapies for neurodegenerative disorders is a critical unmet need. Furo[3,4-c]pyrrole analogs, and the broader class of related heterocyclic compounds, represent a promising avenue of research, particularly as inhibitors of pathogenic kinases like GSK-3 and CDK5. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide will enable researchers to rigorously evaluate novel chemical entities, validate their mechanisms of action, and identify lead candidates for further development. By combining rational drug design with robust preclinical testing, these privileged scaffolds may ultimately yield new therapeutic agents capable of slowing or halting the progression of these devastating diseases.

References

  • (Time in Oskarshamn, SE). Google Search.
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  • (2009). Compound shows potential for slowing progression of ALS. EurekAlert!. Available at: [Link]

  • Kumar, A., et al. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. ResearchGate. Available at: [Link]

  • Redzicka, A., et al. (2021). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. PubMed Central. Available at: [Link]

  • Vasileva, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. PubMed Central. Available at: [Link]

  • Sikora, K., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Kondev-Burdina, M., et al. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

  • Pan, J., et al. (2016). Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. Broad Institute. Available at: [Link]

  • Dika, D. (2025). A small molecule with big potential for treating ALS. Drug Discovery News. Available at: [Link]

  • Vavia, P. R., & More, P. S. (2023). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. Available at: [Link]

  • Taylor, C. M., & Wright, C. M. (2013). Recent progress in the discovery of small molecules for the treatment of amyotrophic lateral sclerosis (ALS). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Su, Y., et al. (2022). Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders. Frontiers in Pharmacology. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • (Publication on Novel GSK-3 Inhibitor). ResearchGate. Available at: [Link]

  • Sharma, T., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • De, S. K. (2023). Novel Pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoles as Protein Kinase C Inhibitors for Treating Diseases. PubMed. Available at: [Link]

  • Zhou, Z., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Kim, S. J., et al. (2021). Exploring Aromatic Medicinal Compounds for the Treatment of Amyotrophic Lateral Sclerosis. ResearchGate. Available at: [Link]

  • Vasileva, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]

  • Wang, T., et al. (2008). Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin. PubMed. Available at: [Link]

  • Shawky, A. M., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. PubMed Central. Available at: [Link]

  • (Therapeutic Significance of Pyrrole in Drug Delivery). SciTechnol. Available at: [Link]

  • Sayed, A. A., et al. (2024). Advancing Parkinson's disease biopathology and drug discovery by dual cellular modelling. ScienceDirect. Available at: [Link]

  • Li, Y., et al. (2022). The role of Cdk5 in neurological disorders. Frontiers in Molecular Neuroscience. Available at: [Link]

  • (Neuronal Cell Culture: Methods and Protocols). ResearchGate. Available at: [Link]

  • Eftekhari, S. M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. Available at: [Link]

  • Cadeddu, M., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. AIR Unimi. Available at: [Link]

  • Shishodia, S., et al. (2014). Suppression of neuroinflammation in forebrain-specific Cdk5 conditional knockout mice by PPARγ agonist improves neuronal loss and early lethality. PubMed Central. Available at: [Link]

  • (Disease-Modifying Therapies for Parkinson's Disease). Preprints.org. Available at: [Link]

  • Catto, M., et al. (2023). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. CNR-IRIS. Available at: [Link]

  • Lee, B., et al. (2022). CDK5 Mediates Proinflammatory Effects of Microglia through Activated DRP1 Phosphorylation in Rat Model of Intracerebral Hemorrhage. Semantic Scholar. Available at: [Link]

  • (Neurodegenerative Diseases Research). Mayo Clinic. Available at: [Link]

  • (Parkinson's Disease Models). Inotiv. Available at: [Link]

  • Pahwa, R., & Lyons, K. E. (2009). Update on ropinirole in the treatment of Parkinson's disease. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole stereoisomers. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex but critical task of isolating specific stereoisomers of this rigid, bicyclic amine scaffold.

The inherent structural rigidity and multiple stereocenters of the furo[3,4-c]pyrrole core present unique challenges. The subtle differences in the physical properties of its stereoisomers—often diastereomers and enantiomers with nearly identical polarities—demand highly specialized and optimized separation strategies. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome these purification hurdles efficiently.

Section 1: Understanding the Core Challenge

The fundamental difficulty in separating stereoisomers of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole lies in their structural similarity. Unlike constitutional isomers, stereoisomers share the same molecular formula and connectivity.

  • Enantiomers : These are non-superimposable mirror images with identical physical properties (boiling point, solubility, etc.) in an achiral environment. Their separation is impossible without introducing a chiral selector, such as a chiral stationary phase (CSP) in chromatography or a chiral resolving agent for crystallization.[1][2]

  • Diastereomers : These are stereoisomers that are not mirror images. They possess different physical properties, making them separable by standard techniques like silica gel chromatography.[3] However, for rigid structures like the furo[3,4-c]pyrrole core, the stereochemical differences can be so minor that they result in very small differences in polarity, making separation by conventional methods extremely challenging.[4]

The presence of a basic secondary amine in the pyrrole ring is the key functional handle that enables several of the purification strategies discussed herein.

Section 2: Purification Strategy Selection

Choosing the right purification method from the outset is critical for success. The decision depends on the scale of the separation, the nature of the isomeric mixture (diastereomers vs. enantiomers), and available equipment.

Caption: Decision workflow for selecting a purification strategy.

Section 3: Troubleshooting Chiral Chromatography (SFC/HPLC)

Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used methods for separating stereoisomers of complex molecules. SFC, in particular, has become the technique of choice for chiral separations due to its high speed, reduced solvent consumption, and compatibility with green chemistry principles.[5]

Frequently Asked Questions & Troubleshooting

Q1: I am not seeing any separation between my enantiomers on my primary screening columns. What should I do next?

A1: This is a common starting point. The "no separation" result is itself a valuable piece of data. Here’s a systematic approach to troubleshoot:

  • Expand Your CSP Screening: No single CSP works for all molecules. The interactions governing chiral recognition (hydrogen bonding, dipole-dipole, π-π stacking, steric hindrance) are complex. Your primary screen should include columns based on coated and immobilized polysaccharides (e.g., cellulose and amylose derivatives), as these have the broadest applicability.

  • Change the Mobile Phase Modifier: If you started with methanol (MeOH), switch to ethanol (EtOH) or isopropanol (IPA). The change in the alcohol modifier can dramatically alter the hydrogen bonding interactions between the analyte, the stationary phase, and the mobile phase, often inducing selectivity where none was seen before.

  • Introduce an Additive: For a basic amine like the furo[3,4-c]pyrrole, peak shape can be poor, which can mask small selectivity. Adding a small amount of a basic additive (e.g., 0.1-0.5% diethylamine, DEA) to the modifier can neutralize acidic sites on the silica backbone of the CSP, leading to sharper peaks and improved resolution.

  • Re-evaluate in Normal Phase HPLC: While SFC is often faster, sometimes the unique selectivities of traditional normal phase solvents (e.g., hexane/IPA) can provide a separation that SFC cannot. This is a crucial secondary screening step if your SFC screen fails.

Q2: I have baseline resolution, but my preparative SFC/HPLC run is taking too long. How can I speed up the purification?

A2: Efficiency is key in preparative work. Once you have a successful analytical method, the goal is to maximize throughput.

  • Increase Flow Rate: SFC operates with a low-viscosity mobile phase (supercritical CO₂), allowing for much higher flow rates than HPLC without a prohibitive increase in backpressure. This is the easiest way to shorten run times.

  • Optimize Loading (Stacking Injections): If your resolution (Rs) is high (>1.5), you can significantly overload the column. Furthermore, techniques like stacked injections, where a new injection is made before the previous one has fully eluted, can dramatically increase throughput.[6]

  • Switch to a Larger Particle Size Column: For large-scale work, moving from a 5 µm to a 10 µm or 20 µm particle column allows for much higher flow rates and can handle larger sample loads, albeit with some loss in theoretical efficiency.

Q3: My target stereoisomer is co-eluting with an achiral impurity. How can I resolve this?

A3: This is a frequent and frustrating problem, especially when dealing with crude reaction mixtures.[7]

  • Pre-Purification: The simplest solution is to perform an achiral "cleanup" step first. A quick silica gel flash column or reverse-phase chromatography can often remove the interfering impurity before the more expensive chiral separation.

  • Method Optimization: Systematically screen different modifiers and additives. A change in solvent can alter the retention time of the achiral impurity relative to your chiral peaks.

  • Column Coupling: An advanced technique involves coupling an achiral column in-line with your chiral column.[7] By selecting an achiral stationary phase (like silica or diol) that provides different selectivity for the impurity under the same mobile phase conditions, you can often resolve all components in a single run.[7]

Data & Protocols

Table 1: Comparison of Primary Chiral Purification Techniques

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Diastereomeric Salt Crystallization
Principle Chiral Stationary PhaseChiral Stationary PhaseFormation of diastereomeric salts with different solubilities.[8]
Speed Very Fast (3-5x faster than HPLC)Moderate to SlowSlow (days to weeks)
Scale mg to multi-kgmg to kgg to multi-ton
Solvent Use Low (uses recyclable CO₂)[5]High (organic solvents)Moderate to High
Pros High throughput, green, fast solvent removal.[5][6]Well-established, wide range of available phases.Highly scalable, cost-effective at large scale.[8]
Cons Requires specialized equipment.High solvent cost and waste, slow evaporation.Empirical, success is not guaranteed, can be labor-intensive.

Protocol 1: Standard Chiral SFC Analytical Screening

  • Sample Preparation: Dissolve 1 mg of the stereoisomeric mixture in 1 mL of a suitable alcohol (e.g., Methanol or Ethanol).

  • Instrumentation: Analytical SFC system with a photodiode array (PDA) or UV detector.

  • Screening Columns: Use a column switcher with a set of 4-6 standard chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Initial Method:

    • Mobile Phase: Supercritical CO₂ (A) and Modifier (B).

    • Modifier (B): Methanol with 0.2% Diethylamine.

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Execution: Run the sample on each column sequentially.

  • Analysis: Examine the chromatograms for any peak separation. If no separation is observed, repeat the screen using Ethanol with 0.2% Diethylamine as the modifier.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Secondary Screen prep Prepare Sample (1 mg/mL in MeOH) screen_MeOH Screen 4-6 CSPs (MeOH/DEA modifier) prep->screen_MeOH eval1 Separation? screen_MeOH->eval1 screen_EtOH Screen 4-6 CSPs (EtOH/DEA modifier) eval1->screen_EtOH No optimize Optimize Method (Isocratic, Flow, Temp) eval1->optimize Yes eval2 Separation? screen_EtOH->eval2 eval2->optimize Yes fail Consider Derivatization or Alternative Technique eval2->fail No

Caption: Workflow for analytical chiral method development.

Section 4: Troubleshooting Diastereomeric Salt Crystallization

This classical resolution technique leverages the basic amine of the furo[3,4-c]pyrrole core to form diastereomeric salts with a chiral acid.[1] These diastereomers have different solubilities in a given solvent system, allowing one to crystallize out preferentially.[8]

Frequently Asked Questions & Troubleshooting

Q1: I've tried several chiral acids and solvents, but nothing crystallizes. What's going wrong?

A1: Crystallization is a thermodynamically controlled process that can be notoriously difficult to initiate.

  • Solvent Choice is Critical: The ideal solvent (or solvent mixture) is one in which the diastereomeric salts are sparingly soluble. You want a system where the salts are soluble at elevated temperatures but supersaturate upon cooling. Screen a wide range of solvents with varying polarities (e.g., acetone, ethyl acetate, acetonitrile, ethanol, isopropanol/water mixtures).

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratio of resolving agent to your racemic amine. While a 0.5 equivalent of a diacid or 1.0 equivalent of a monoacid is theoretically sufficient, varying the ratio can impact salt formation and solubility.[8] A common starting point is to use 0.5 to 1.0 equivalents of the chiral acid.

  • Oiling Out: If the product "oils out" instead of crystallizing, it means the solubility is too high or the cooling rate is too fast. Try using a less polar solvent, a more dilute solution, or cooling the solution much more slowly (e.g., in an insulated bath over 24-48 hours).

  • Induce Crystallization: If a supersaturated solution refuses to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

Q2: I got crystals, but the enantiomeric excess (ee) is low after I liberate the free base. How can I improve the purity?

A2: Low ee is common after the first crystallization and indicates that the solubility difference between the two diastereomeric salts is not large enough.

  • Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt one or more times from the same or a different solvent system. Each recrystallization step should enrich the desired diastereomer.

  • Solvent Optimization: The choice of solvent can dramatically affect the separation efficiency. A different solvent may provide a larger solubility differential between the diastereomers.

  • Dynamic Kinetic Resolution (Advanced): In some cases, it's possible to racemize the unwanted enantiomer in the mother liquor and recycle it back into the crystallization process, theoretically driving the yield beyond 50%.[9] This often requires a catalyst and specific conditions to racemize the amine without degrading it.[9]

References

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. ACS Omega.
  • Diastereoselective Heterogeneous Hydrogenation of Bicyclic Arenes Directed by Amines and Alcohols. ChemRxiv.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Help with separ
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution (Separ
  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry.

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Technical Support Center: Crystallization of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CRYST-34C-PYR Assigned Scientist: Senior Application Specialist, Solid State Chemistry Division Subject: Troubleshooting isolation, salt formation, and polymorphism of fused pyrrolidine scaffolds.

Executive Summary: The "Bridgehead" Challenge

Welcome to the technical guide for 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole .

This scaffold presents a unique crystallographic challenge. Unlike planar pyrroles, the cis-fused bicyclic system creates a "puckered" geometry. Furthermore, the 3a-methyl group at the bridgehead introduces significant steric bulk, disrupting the close-packing efficiency required for stable lattice formation.

The Result: The free base is thermodynamically predisposed to exist as a viscous oil or low-melting solid. Successful isolation almost invariably requires salt formation or co-crystallization .

Diagnostic Hub: Troubleshooting Workflows

Issue A: "My product separates as a viscous oil (oiling out) instead of crystals."

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). The metastable zone width (MSZW) is too narrow, or the anti-solvent addition was too rapid, causing the solute to crash out as an amorphous liquid rather than nucleating.

The Fix: The Dual-Temperature Oscillation Protocol Do not simply cool the oil. You must cycle the energy of the system to allow the oil droplets to redissolve and nucleate properly.

OilingOutWorkflow Start Start: Oiling Out Observed Step1 Re-heat to Clear Solution (T_dissolution) Start->Step1 Check1 Is it clear? Step1->Check1 Step2 Add 5% more Good Solvent Check1->Step2 No (Still Cloudy) Step3 Cool Slowly (0.1°C/min) to T_cloud - 5°C Check1->Step3 Yes Step2->Step1 Step4 Hold at T_cloud Add Seed Crystals Step3->Step4 Step5 Ripen: Cycle Temp +/- 5°C for 12 hours Step4->Step5

Figure 1: Decision tree for recovering crystalline material from an oiled-out phase.

Detailed Protocol:

  • Re-dissolution: Heat the mixture until the oil phase fully dissolves. If it does not, add small aliquots of the "good" solvent (e.g., IPA or Ethanol) until clear.

  • Seeding: Cool to the exact temperature where cloudiness just begins (the cloud point). Add 0.1 wt% of seed crystals (if available) or scratch the glass wall with a glass rod.

  • Ripening: Oscillation is key. Cycle the temperature between

    
     and 
    
    
    
    . This consumes small, amorphous particles (Ostwald ripening) and deposits them onto stable nuclei.
Issue B: "The solid is hygroscopic and turns to gum upon filtration."

Diagnosis: You likely formed a hygroscopic salt (e.g., Hydrochloride) that is absorbing atmospheric moisture, or you have trapped solvent in the lattice (solvate).

The Fix: Counter-ion Switching The secondary amine at position 2 is moderately basic (


). To stabilize the lattice, we must select a counter-ion that fills the void space created by the bridgehead methyl group.

Recommended Salt Screen:

Acid / Counter-ionStoichiometrySolvent SystemOutcome Prediction
L-Tartaric Acid 1:1 or 1:2EtOH / Et2OHigh Success. Forms robust H-bond networks that bridge the bicyclic units.
Fumaric Acid 1:0.5 (Hemisalt)IPA / AcetoneGood. Rigid dicarboxylic acid often stabilizes bulky amines.
Oxalic Acid 1:1MeOH / MTBEHigh Crystallinity. Often forms very high melting solids, but toxicity may limit pharma use.
Hydrochloric Acid 1:11,4-DioxaneRisky. HCl salts of this scaffold are often hygroscopic. Use anhydrous HCl in dioxane/ether.

Advanced Protocol: Diastereomeric Resolution

Since 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is chiral, you often need to separate the enantiomers. Chromatography is expensive; Classical Resolution via diastereomeric salt formation is preferred.

Mechanism: The chiral acid (Resolving Agent) reacts with the racemic amine to form two diastereomeric salts:

  • 
     (Salt A)
    
  • 
     (Salt B)
    

Salt A and Salt B have different solubilities and lattice energies.

Step-by-Step Resolution Protocol:

  • Screening: Test L-Tartaric acid , Dibenzoyl-L-tartaric acid , and (S)-Mandelic acid .

  • Solvent Selection: Use Ethanol (95%) or Isopropanol . Avoid water initially to prevent oiling.[1]

  • Procedure:

    • Dissolve 1.0 eq of racemic amine in 5 volumes of Ethanol.

    • Add 0.5 eq of the Resolving Agent (The "Pope Peachy" method - utilizing half-equivalency to force the less soluble salt out).

    • Heat to reflux (

      
      ) for 30 mins.
      
    • Cool strictly at

      
       to room temperature.
      
  • Harvest: Filter the solid. This is the First Crop .

  • Recrystallization: The First Crop usually has 70-80% diastereomeric excess (de). Recrystallize from pure EtOH to upgrade to >99% de.

Visualizing the Salt Selection Logic

Use this flow to determine the best path for solidifying your specific batch.

SaltSelection Input Bicyclic Amine (Free Base) pKaCheck Check pKa (Approx 9.5) Input->pKaCheck Choice1 Use Strong Acid (HCl, HBr) pKaCheck->Choice1 Delta pKa > 3 Choice2 Use Organic Di-Acid (Tartaric, Fumaric) pKaCheck->Choice2 Delta pKa < 3 (H-Bonding) Result1 Risk: Hygroscopic Use if: High Solubility needed Choice1->Result1 Result2 Success: Stable Lattice Use if: Storage/Purity needed Choice2->Result2

Figure 2: Strategic selection of counter-ions based on pKa and desired physical properties.

Frequently Asked Questions (FAQs)

Q: Can I use DCM (Dichloromethane) for crystallization? A: Avoid if possible. While the amine is soluble in DCM, it is a dense solvent with high vapor pressure. Evaporation is too fast (leading to amorphous skins), and it often forms solvates that collapse upon drying. Use TBME (tert-Butyl methyl ether) or Isopropyl Acetate as safer, more stable alternatives.

Q: The NMR shows my crystals contain solvent. How do I remove it? A: You have likely formed a channel solvate . The bridgehead methyl group can create "channels" in the crystal lattice that trap solvent molecules.

  • Fix: Dry the sample under high vacuum (>1 mbar) at

    
     for 24 hours. If the solvent persists, you must recrystallize from a solvent with a smaller molecular radius (e.g., Methanol) or switch to a solvent-free polymorph via slurry ripening in heptane.
    

Q: Why does the melting point drop after I dry the sample? A: This indicates the collapse of a crystalline lattice into an amorphous form upon desolvation.

  • Fix: Do not dry to completion. Alternatively, switch to a Fumarate salt , which typically forms stable, anhydrous, high-melting crystalline solids for this class of amines.

References

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for MSZW and nucleation theory). Link

  • Newman, A. (2012). Pharmaceutical Crystallization: Science and Engineering. (Guidance on salt selection and polymorphism).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source for pKa matching and counter-ion selection). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Specific protocols for tartaric acid resolutions of amines). Link

Sources

strategies for the scale-up synthesis of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scale-up strategy for 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride , a specialized bicyclic amine scaffold used in kinase inhibitors and GPCR ligands. The presence of the bridgehead methyl group (3a-position) introduces specific stereochemical and steric challenges compared to the non-methylated parent.

This technical support document is structured as a Tier 3 Process Chemistry Guide , designed for researchers moving from gram-scale discovery to kilogram-scale development.

Target Molecule: 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride CAS Registry Number: 1955540-64-3 (Free base/generic ref), 57710-36-8 (Parent scaffold ref) Molecular Formula: C₇H₁₄ClNO (HCl salt)

Part 1: Synthetic Route Selection & Process Logic

Q1: What is the most scalable route for the 3a-methyl variant?

A: The most robust route for scale-up is the [3+2] Cycloaddition – Reduction – Cyclization sequence. Unlike the non-methylated parent which uses dimethyl fumarate, the 3a-methyl analog requires Dimethyl Citraconate (or Citraconic Anhydride) to install the quaternary bridgehead carbon.

The Workflow:

  • [3+2] Cycloaddition: Reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor) with Dimethyl Citraconate .

  • Global Reduction: Conversion of the dicarboxylate to the 3,4-diol using LiAlH₄ or Red-Al.

  • Furan Ring Closure: Intramolecular cyclization via mesylation or acid catalysis.

  • Debenzylation: Pd/C catalyzed hydrogenolysis.

  • Salt Formation: Controlled precipitation with HCl.

Q2: Why choose the Azomethine Ylide route over the Maleimide route?

A: While maleimides are more reactive, opening the imide ring to the diol requires harsh hydrolysis and reduction steps that often lead to ring-opening impurities. The Dimethyl Citraconate route provides the dicarboxylate esters directly, which are cleaner to reduce to the diol required for the furan ring formation.

Part 2: Experimental Protocols & Critical Parameters

Step 1: [3+2] Cycloaddition (Constructing the Pyrrolidine Core)

Protocol: Charge a reactor with Dimethyl Citraconate (1.0 equiv) and DCM (10 vol). Add TFA (0.1 equiv) as a catalyst. Slowly dose N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) at 0–5°C. The reaction is exothermic.

Troubleshooting Table: Cycloaddition Issues

IssueProbable CauseCorrective Action
Low Yield (<60%) Polymerization of azomethine ylide.Slow down addition rate. Ensure temperature stays <10°C during addition.
Exotherm Spikes Fast addition of silyl amine.Use a metering pump for the amine. Dilute amine in DCM (1:1).
Incomplete Conversion Steric hindrance of the methyl group.Allow reaction to warm to 25°C or reflux (40°C) after addition is complete.
Step 2: Reduction to Diol (The Safety Bottleneck)

Protocol: Use LiAlH₄ (2.5 equiv) in THF or Red-Al (Vitride) in Toluene. Scale-Up Note: For batches >100g, Red-Al is preferred due to higher thermal stability and non-pyrophoric byproducts.

Q: The reaction mixture becomes a solid gel during workup. How do I fix this? A: This is the "Aluminum Gel" problem.

  • The Fix: Use the Fieser Workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄).

  • Better for Scale: Use Rochelle’s Salt (Potassium Sodium Tartrate). Stir the quenched mixture with a saturated Rochelle’s salt solution at 40°C for 2 hours. The layers will separate cleanly.

Step 3: Furan Ring Cyclization

Protocol: Dissolve the diol (1 equiv) in THF/DCM. Add MsCl (2.2 equiv) and Et₃N (3.0 equiv) at 0°C. Mechanism: The primary alcohols are mesylated. The first displacement is intermolecular (slow), but often the in situ cyclization is preferred by treating the mono-mesylate or heating the bis-mesylate with hydroxide. Optimized Scale-Up Method: Heat the diol in 50% H₂SO₄ or DMSO at 160°C (dehydration). However, the MsCl/KOtBu method is milder. Recommended: Convert diol to bis-mesylate, then treat with KOtBu/THF to close the ring.

Part 3: Visualization of the Pathway

SynthesisPath Start Dimethyl Citraconate + Silyl Amine Step1 Step 1: [3+2] Cycloaddition (Formation of Pyrrolidine Diester) Start->Step1 TFA cat., DCM, 0°C Step2 Step 2: Reduction (LiAlH4/Red-Al) (Formation of Diol) Step1->Step2 Red-Al, Toluene, 0-25°C CCP1 CCP: Exotherm Control Step1->CCP1 Step3 Step 3: Cyclization (MsCl/Base) (Formation of Furo-Pyrrole) Step2->Step3 1. MsCl, Et3N 2. KOtBu, THF CCP2 CCP: Aluminum Gel Workup Step2->CCP2 Step4 Step 4: Hydrogenolysis (Pd/C) (Debenzylation) Step3->Step4 H2, Pd/C, MeOH Final Target: 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole HCl Step4->Final HCl/Dioxane

Caption: Figure 1. Process flow for the synthesis of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole HCl.

Part 4: Isolation & Impurity Management

Q3: How do I handle the hygroscopicity of the HCl salt?

A: The 3a-methyl group disrupts crystal packing, making the salt more hygroscopic than the parent.

  • Solvent System: Do not use pure ether or dioxane for precipitation. Use EtOAc/IPA (10:1) .

  • Protocol: Dissolve the free base in dry EtOAc. Cool to 0°C. Add 4M HCl in Dioxane dropwise until pH 2. Stir for 1h. Filter under nitrogen.[1]

  • Drying: Dry in a vacuum oven at 40°C with P₂O₅ desiccant present.

Q4: Common Impurities and Removal
ImpurityOriginRemoval Strategy
Monobenzyl Diol Incomplete Cyclization (Step 3)This is polar. Remove by aqueous extraction at pH 10 before debenzylation.
Ring-Opened Amino Alcohol Over-reduction or HydrolysisDifficult to separate. Ensure Step 3 (Cyclization) goes to completion (monitor by GC/MS).
Toluene Residue From Red-Al StepSolvent swap to MeOH twice before hydrogenation (Step 4) to prevent Pd catalyst poisoning.

Part 5: References & Grounding

  • General [3+2] Cycloaddition Methodology:

    • Padwa, A. et al. "Synthetic applications of the 1,3-dipolar cycloaddition of azomethine ylides."[1][2] Chemical Reviews, 1996. Link

  • Synthesis of Hexahydro-furo[3,4-c]pyrroles (Parent Scaffold):

    • Organic Syntheses, Coll. Vol. 10, p.460 (2004). "Preparation of cis-3,4-bis(hydroxymethyl)pyrrolidines." Link

  • Scale-Up of Diol Cyclization:

    • Process Chemistry of Pyrrolidine Derivatives. "Optimization of Mesylation-Cyclization sequences for bicyclic ethers." Organic Process Research & Development, 2015.

  • Citraconic Anhydride/Ester Usage:

    • Journal of Organic Chemistry, 2018.[2] "Synthesis of 3,4-disubstituted pyrrolidines via azomethine ylides." (Demonstrates methyl group placement). Link

Disclaimer: This guide is for research purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the use of hydrides (LiAlH₄/Red-Al) and exotherms in cycloadditions.

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy Validation of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole as a Novel CNS Therapeutic

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole, a novel compound with therapeutic potential for central nervous system (CNS) disorders. Given the absence of public data on this specific molecule, this document serves as a strategic roadmap, detailing the essential comparative studies required to rigorously assess its efficacy, safety, and pharmacokinetic profile against an established clinical benchmark.

The furo[3,4-c]pyrrole scaffold is a promising backbone for CNS-active agents. For the purpose of this guide, we will hypothesize that 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole (hereafter referred to as "Compound X") is a potent and selective Dopamine D3 receptor (D3R) antagonist. D3 receptors are a compelling therapeutic target for neuropsychiatric conditions, including substance use disorder and schizophrenia, as their modulation may offer clinical benefits with fewer motor side effects compared to broader D2 receptor antagonists.[1]

Our objective is to compare Compound X with Cariprazine , a clinically approved D2/D3 partial agonist known for its high affinity for D3 receptors.[2][3] This comparison will provide a robust assessment of Compound X's potential advantages, such as improved selectivity, a wider therapeutic window, or a superior pharmacokinetic profile.

The Preclinical Validation Workflow: A Staged Approach

A successful in vivo validation program is not a single experiment but a logical sequence of studies designed to de-risk the compound and build a comprehensive data package.[4][5] Each stage informs the next, ensuring that resources are used efficiently and that the pivotal efficacy studies are well-designed and properly controlled. The primary goals are to define the compound's pharmacological effects and establish a safe dosing range before proceeding to more complex models.[6]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy PK Pharmacokinetics (PK) (IV & PO Dosing) MDT Maximum Tolerated Dose (Dose Escalation) PK->MDT Inform Dose Selection BP Brain Penetrance (Brain:Plasma Ratio) PD Target Engagement (Receptor Occupancy) BP->PD Confirm CNS Exposure Efficacy Pivotal Efficacy Model (Cocaine-Induced Hyperlocomotion) MDT->Efficacy Define Safe Dose Range FOB Functional Observational Battery (Motor & Behavioral Effects) FOB->Efficacy Rule out confounding effects PD->Efficacy Confirm Mechanism

Caption: Staged workflow for in vivo validation of a novel CNS compound.

Comparative Pharmacokinetics (PK) and Brain Penetrance

Before assessing efficacy, it is crucial to understand how the body processes Compound X and, critically for a CNS drug, whether it reaches its target in the brain.[7][8] Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[7] For CNS candidates, the extent of brain penetration is a key parameter.[9]

Experimental Protocol: Rodent Pharmacokinetics
  • Species: Male Sprague-Dawley rats (n=3-4 per group/time point).

  • Administration:

    • Intravenous (IV): 1 mg/kg of Compound X or Cariprazine via tail vein to determine fundamental parameters like clearance and volume of distribution.[8]

    • Oral (PO): 10 mg/kg via oral gavage to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each terminal time point, animals are euthanized, and brains are collected.

  • Analysis: Drug concentrations in plasma and brain homogenate are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.[8]

Comparative Data Summary

The goal is to demonstrate that Compound X has favorable drug-like properties, including sufficient oral bioavailability and the ability to cross the blood-brain barrier. An ideal unbound brain-to-plasma concentration ratio (Kp,uu) is close to 1, indicating free diffusion without significant efflux.[9]

ParameterCompound X (Hypothetical)Cariprazine (Hypothetical)Desired Outcome
Oral Bioavailability (F%) 45%30%>30% for oral dosing
Plasma Half-Life (t½, hr) 6.822.0Sufficient for desired dosing interval
Clearance (CL, mL/min/kg) 15.28.5Low to moderate to prolong exposure
Brain:Plasma Ratio (Total) 2.51.8>1 indicates CNS penetration
Kp,uu (Unbound Ratio) 0.90.7~1 indicates efficient, free exposure

In Vivo Target Engagement: Confirming the Mechanism

Efficacy data is only meaningful if the compound is shown to interact with its intended target at the doses tested. For Compound X, we must demonstrate dose-dependent occupancy of the Dopamine D3 receptor in the brain.

Hypothetical D3 Receptor Signaling Pathway

D3 receptors are Gαi/o-coupled, meaning their activation typically inhibits adenylyl cyclase, reducing cAMP levels.[10] As an antagonist, Compound X would block dopamine from binding, thereby preventing this downstream signaling cascade.

G cluster_0 Cell Membrane DA Dopamine D3R D3 Receptor DA->D3R Binds & Activates CX Compound X (Antagonist) CX->D3R Binds & Blocks AC Adenylyl Cyclase D3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Antagonistic action of Compound X at the Dopamine D3 receptor.

Experimental Protocol: Ex Vivo Receptor Occupancy
  • Dosing: Administer various doses of Compound X (e.g., 1, 3, 10, 30 mg/kg, PO) to groups of rats.

  • Radioligand Injection: At the time of expected peak plasma concentration (Tmax), inject a D3-selective radioligand (e.g., [³H]-(+)-PHNO) intravenously.[11]

  • Tissue Collection: After a set time for the radioligand to reach equilibrium, euthanize the animals and rapidly dissect brain regions rich in D3 receptors (e.g., nucleus accumbens, cerebellar lobules 9 and 10).[1][11]

  • Analysis: Measure the amount of radioligand binding in the tissue. The displacement of the radioligand by Compound X is used to calculate the percentage of D3 receptors occupied at each dose.

  • Interpretation: The goal is to establish a dose-occupancy relationship, which can then be correlated with the doses that produce an effect in the efficacy model.

Pivotal Efficacy Model: Attenuation of Cocaine-Induced Hyperlocomotion

D3 receptor antagonists have shown promise in preclinical models of drug-seeking behavior.[11][12] A well-established and robust model is the attenuation of hyperlocomotion induced by a psychostimulant like cocaine. This model assesses the ability of a compound to block the motor-stimulant effects of cocaine, which are mediated by the dopamine system.[13]

Experimental Protocol

This protocol is adapted from established methodologies.[14][15][16]

  • Animals: Male C57BL/6 mice, habituated to the facility and handling.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Procedure:

    • Day 1 (Habituation): Place mice in the activity chambers for 30 minutes to acclimate.

    • Day 2 (Testing):

      • Administer Compound X (e.g., 3, 10, 30 mg/kg, PO), Cariprazine (1 mg/kg, PO), or vehicle.

      • After a pretreatment period based on Tmax (e.g., 60 minutes), administer cocaine (20 mg/kg, IP) or saline.[14]

      • Immediately place the mice in the activity chambers and record locomotor activity (total distance traveled) for 30-60 minutes.

  • Groups (n=8-10 per group):

    • Vehicle + Saline (Negative Control)

    • Vehicle + Cocaine (Positive Control)

    • Compound X (Low, Mid, High Dose) + Cocaine

    • Cariprazine + Cocaine (Benchmark Control)

Comparative Efficacy and Safety Data

The primary endpoint is a significant reduction in cocaine-induced hyperlocomotion. It is also critical to assess whether the effective doses of Compound X cause motor impairments on their own, which could confound the results. This is evaluated using a rotarod test or by observing locomotor activity without a cocaine challenge.

Table 2: Comparative Efficacy in Hyperlocomotion Model

Treatment Group Dose (mg/kg, PO) Total Distance Traveled (meters, mean ± SEM) % Reduction vs. Cocaine Control
Vehicle + Saline -- 15.2 ± 2.1 N/A
Vehicle + Cocaine -- 110.5 ± 8.9 0%
Compound X + Cocaine 3 75.4 ± 7.5* 31.8%
Compound X + Cocaine 10 40.1 ± 5.2** 63.7%
Compound X + Cocaine 30 25.8 ± 4.1** 76.7%
Cariprazine + Cocaine 1 48.6 ± 6.3** 56.0%

*p<0.05, **p<0.01 vs. Vehicle + Cocaine

Table 3: Preliminary Safety & Tolerability

Treatment Group (No Cocaine) Dose (mg/kg, PO) Time on Rotarod (seconds, mean ± SEM) Spontaneous Locomotion (meters, mean ± SEM)
Vehicle -- 118.2 ± 5.5 14.8 ± 1.9
Compound X 30 115.9 ± 6.1 13.5 ± 2.0

| Cariprazine | 1 | 116.5 ± 5.8 | 14.1 ± 1.7 |

Synthesis and Interpretation

Based on the hypothetical data presented:

  • Pharmacokinetics: Compound X demonstrates superior oral bioavailability and more efficient entry into the CNS (Kp,uu closer to 1) compared to Cariprazine, suggesting it may be a more "drug-like" molecule for CNS applications.

  • Efficacy: Compound X dose-dependently and potently blocks the effects of cocaine. At 10 mg/kg, it shows greater efficacy than the benchmark comparator, Cariprazine, at its effective dose.

  • Safety: Critically, at its highest effective dose (30 mg/kg), Compound X shows no signs of motor impairment or sedation, as evidenced by the rotarod and spontaneous locomotion data. This indicates that its efficacy in the hyperlocomotion model is not a result of non-specific motor suppression but is likely due to its targeted D3R antagonism.

References

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A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Fused Pyrrolidine Scaffolds: A Case Study with 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecule in a flask to a clinically effective therapeutic is fraught with challenges. A critical translational hurdle is understanding how in vitro activity—the effect of a compound on isolated cells or proteins in a controlled laboratory setting—predicts its in vivo efficacy and safety in a complex living organism. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC), using the novel scaffold 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole as a hypothetical subject. While specific experimental data for this exact molecule is not yet publicly available, its structural motifs, particularly the furo-fused pyrrole core, suggest potential biological activities based on existing research into related compounds.[1][2][3][4][5][6] This guide will, therefore, serve as a strategic manual for researchers embarking on the preclinical evaluation of similar novel chemical entities.

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[7] Establishing such a correlation is a strategic tool in drug development that can streamline the process, reduce the need for extensive human studies, and provide a more profound understanding of a drug's behavior.[8][9][10]

The Furo[3,4-c]pyrrole Scaffold: Rationale for Investigation

The 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole scaffold is a compelling starting point for a drug discovery program. The pyrrole ring is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][6] The fusion of a furan ring introduces unique stereochemical and electronic properties that can influence target binding and pharmacokinetic profiles. Derivatives of similar fused pyrrolidine systems, such as pyrrolo[3,4-c]pyridines and pyrrolo[3,4-d]pyrimidines, have demonstrated activities including analgesic, sedative, and enzyme inhibitory effects, notably against COX-1/COX-2 and phosphodiesterases (PDEs).[3][4][11][12]

Given this landscape, a logical starting point for investigating 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole would be to screen for anti-inflammatory and analgesic properties. This guide will use this therapeutic area as the basis for our hypothetical experimental design.

Designing the In Vitro Investigation: Mechanistic Insights and Practical Protocols

The primary goal of the in vitro phase is to quantify the biological activity of the compound and elucidate its mechanism of action. Based on the activities of related compounds, a prudent approach would be to investigate its effects on key targets in the inflammatory cascade.

Target Selection: COX Enzyme Inhibition

Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay will determine the compound's potency and selectivity for the two main COX isoforms.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole against ovine COX-1 and human recombinant COX-2.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use a commercial COX inhibitor screening assay kit. These kits typically provide purified enzyme, a heme cofactor, and a colorimetric substrate.

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add serial dilutions of the test compound and a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Incubate for a specified time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the absorbance at the appropriate wavelength to quantify the amount of prostaglandin produced.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values using non-linear regression analysis.

Cellular Assays: Quantifying Anti-inflammatory Effects in a Biological Context

Cell-based assays provide a more physiologically relevant system to assess the compound's activity.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Release in Macrophages

  • Objective: To measure the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.

    • Determine the EC50 (half-maximal effective concentration) for the inhibition of cytokine release.

The In Vivo Arm: Translating In Vitro Findings to a Living System

In vivo studies are essential to evaluate the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation.

  • Objective: To assess the anti-inflammatory and anti-edema effects of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole in vivo.

  • Methodology:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Group the animals (n=6-8 per group) into: vehicle control, positive control (e.g., indomethacin), and several dose groups of the test compound.

    • Administer the test compound and controls orally or intraperitoneally at a specified time before the inflammatory insult.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group at each time point.

    • In parallel, blood samples can be collected at predetermined time points to determine the plasma concentration of the drug for pharmacokinetic analysis.

Forging the Link: The In Vitro-In Vivo Correlation

The crux of this guide is to establish a mathematical model that connects the in vitro data with the in vivo outcomes.[7] This process typically involves deconvolution of the in vivo data to estimate the in vivo absorption or dissolution profile, which is then correlated with the in vitro dissolution data.[13] For early-stage discovery, a more direct correlation between in vitro potency and in vivo efficacy can be established.

Data Presentation for Correlation

For clarity, the hypothetical data from our experiments can be summarized as follows:

Table 1: In Vitro Activity of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

AssayEndpointValue (µM)
COX-1 InhibitionIC5015.2
COX-2 InhibitionIC501.8
LPS-induced TNF-α Release in RAW 264.7 cellsEC503.5
LPS-induced IL-6 Release in RAW 264.7 cellsEC504.1

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Dose (mg/kg)Maximum Inhibition of Edema (%)AUC of Plasma Concentration (ng*h/mL)
1025.4520
3048.71650
10072.15800
Establishing the Correlation: A Step-by-Step Approach

The FDA outlines several levels of IVIVC, with Level A being the most rigorous point-to-point correlation.[9][10] For early discovery, a simpler but still informative correlation can be established.

Workflow for Establishing IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis invitro_assay COX & Cellular Assays (IC50 / EC50) data_integration Integrate In Vitro Potency & In Vivo Exposure/Efficacy invitro_assay->data_integration Potency Data invivo_model Carrageenan Paw Edema (% Inhibition) invivo_model->data_integration Efficacy Data pk_study Pharmacokinetic Study (Plasma Concentration) pk_study->data_integration Exposure Data correlation_model Develop Mathematical Model (e.g., Emax Model) data_integration->correlation_model predictive_power Assess Predictive Power of the Model correlation_model->predictive_power

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.